molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-

Cat. No.: B8660179
CAS No.: 443955-66-6
M. Wt: 279.07 g/mol
InChI Key: DBIAVKUZUAPQBN-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is an organic compound with the molecular formula C8H10INO2 It is a derivative of pyridine, featuring an iodine atom and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- typically involves the iodination of 6-methylpyridin-3-ol followed by the reaction with ethylene oxide. The reaction conditions often require the presence of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products include azido, thiocyanato, or other substituted derivatives.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include deiodinated or reduced pyridine derivatives.

Scientific Research Applications

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
  • 2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol
  • 2-(2-Fluoro-6-methylpyridin-3-yloxy)ethanol

Uniqueness

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns compared to its bromo, chloro, and fluoro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .

Properties

CAS No.

443955-66-6

Molecular Formula

C8H10INO2

Molecular Weight

279.07 g/mol

IUPAC Name

2-(2-iodo-6-methylpyridin-3-yl)oxyethanol

InChI

InChI=1S/C8H10INO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3

InChI Key

DBIAVKUZUAPQBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCCO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Iodo-6-methyl-pyridin-3-ol (6.49 g, 27.6 mmol) was dissolved in an aqueous solution of sodium hydroxide (1M, 30 mL). 2-bromoethanol (3.91 mL, 55.2 mmol) was added dropwise and then the solution was heated to 100° C. for 3 hours. The resulting mixture was extracted with chloroform (2×200 mL) and the combined organic phases then back extracted with aqueous sodium hydroxide solution (1M, 50 mL). The organic phase was dried over magnesium sulfate and the volatiles removed in vacuo to afford the desired product (5.26 g) which was used without further purification.
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Iodo-6-methyl-pyridin-3-ol (6.49 g, 27.6 mmol) was stirred in a 1M solution of sodium hydroxide (30 ml). To this was added 1-bromoethan-2-ol (3.91 ml, 55.20 mmol) dropwise at room temperature. The resulting solution was then heated to 100° C. and stirred for 2 hours. The reaction mixture was cooled and then extracted into chloroform (2×100 ml). The organic phases were combined and extracted with a solution of 1M sodium hydroxide (25 ml). The organic phase was then dried over magnesium sulfate and concentrated in vacuo. This provided the desired product which was used without further purification (5.26 g).
Quantity
6.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of 2-iodo-6-methylpyridin-3-ol (530 g, 2.25 mol), Cs2CO3 (876 g, 2.7 mol) and DMF (2.5 L) was added 2-bromo-ethanol (560 g, 4.51 mol) dropwise at 0° C. The mixture was stirred at 90° C. overnight. The reaction was cooled and the solvent was removed in vacuo. The residue was diluted with water (2 L) and the aqueous solution was extracted with CH2Cl2 (3×350 mL). The combined organic layers were washed with brine (2×150 mL), dried over anhydrous Na2SO4 and concentrated to afford 2-(2-iodo-6-methylpyridin-3-yloxy)ethanol (630 g) as a brown solid which was used directly in the next step without further purification.
Quantity
530 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
876 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
560 g
Type
reactant
Reaction Step Two

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